

An In-depth Technical Guide on Isomaltulose: Natural Occurrence and Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomaltulose hydrate*

Cat. No.: *B15380426*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of isomaltulose, focusing on its natural sources, the history of its discovery, and the methodologies involved in its production and analysis.

Natural Sources of Isomaltulose

Isomaltulose, a structural isomer of sucrose, is a naturally occurring disaccharide.^{[1][2]} It is found in small quantities in various natural sources, where it exists alongside other sugars like sucrose, glucose, and fructose.^{[1][3][4][5][6]} Its presence is most notably documented in honey and sugarcane extracts.^{[1][3][5][7][8][9][10]}

Due to its low concentration in these natural matrices, direct extraction for commercial purposes is not economically viable.^{[6][11]} The industrial supply of isomaltulose is therefore reliant on a biotechnological process involving the enzymatic conversion of sucrose.^{[7][11][12]}

Quantitative Data on Natural Occurrence

The concentration of isomaltulose in its natural sources is typically low. The table below summarizes the available quantitative data.

Natural Source	Isomaltulose Concentration	Reference
Honey	< 1% to ~10% of total sugars	[8][13]
Sugarcane Juice	Trace amounts	[6][7][10][14]

Discovery and History

Isomaltulose was first identified in 1957 by researchers Weidenhagen and Lorenz.[12] The discovery was made at a sugar production facility of the German company Südzucker, located in the Palatinate region of Germany.[12] This geographical origin is reflected in its commercial trade name, Palatinose™.[9][12]

The substance was identified as a product of microbial action on sucrose.[12] The key discovery was the identification of an enzyme, now known as sucrose isomerase (or isomaltulose synthase), from the bacterium *Protaminobacter rubrum*, which was capable of transforming sucrose into isomaltulose.[1] This enzymatic rearrangement converts the α -1,2-glycosidic bond between glucose and fructose in sucrose to a more stable α -1,6-glycosidic bond in isomaltulose.[1][7]

Following its discovery, extensive research was conducted on its physiological properties, leading to its use as a food ingredient and sugar alternative.[1][9] It was first introduced in foods in Japan in 1985 and has since gained regulatory approval in numerous countries, including the European Union (2005) and the United States (2006, GRAS status).[1][7][9][12]

Experimental Protocols

Given the low natural abundance, the most relevant protocols for obtaining and studying isomaltulose involve its enzymatic production from sucrose and its subsequent analytical quantification.

Protocol for Enzymatic Production of Isomaltulose

The industrial production of isomaltulose is a well-established biocatalytic process that leverages sucrose isomerase.

Objective: To convert sucrose to isomaltulose with high yield and purity.

Materials and Reagents:

- High-purity sucrose (e.g., from beet sugar)[12]
- Deionized water
- Buffer solution (e.g., calcium acetate)[8]
- Immobilized sucrose isomerase (EC 5.4.99.10) from a non-GMO source, such as *Protaminobacter rubrum*, entrapped in a food-grade matrix like calcium alginate.[8][15]

Methodology:

- Substrate Preparation: A concentrated solution of food-grade sucrose is prepared in deionized water. The solution is sterilized to prevent microbial contamination.
- Biocatalytic Conversion: The sucrose solution is passed through a column reactor packed with immobilized cells or the purified enzyme.[16]
 - Enzyme: Sucrose isomerase catalyzes the intramolecular rearrangement of the glycosidic bond of sucrose.
 - Reaction: Sucrose (α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside) \rightarrow Isomaltulose (α -D-glucopyranosyl-(1 \rightarrow 6)-D-fructofuranose).
 - Byproducts: Small amounts of trehalulose, glucose, and fructose may also be formed.[11][14][17]
- Parameter Control: The reaction is carried out under optimized conditions of pH (typically 5.5-6.0) and temperature (around 30-40°C) to maximize enzyme activity and stability.[16][17] The flow rate is controlled to achieve a high conversion rate, often exceeding 95%.[17]
- Downstream Processing:
 - The resulting solution containing isomaltulose is collected.

- Purification: Impurities and byproducts are removed using techniques such as filtration and ion-exchange chromatography.[16]
- Concentration: The purified isomaltulose solution is concentrated by evaporation.
- Crystallization: Crystalline isomaltulose is obtained from the concentrated solution, followed by drying.

Protocol for Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of isomaltulose in various matrices.

Objective: To separate and quantify isomaltulose from other saccharides like sucrose, glucose, and maltodextrins.

Instrumentation and Columns:

- HPLC system with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[18]
- Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Mobile Phase and Gradient:

- A gradient elution is often required for complex samples.[18]
- Solvent A: Acetonitrile
- Solvent B: Ammonium formate buffer (e.g., 35 mM, pH 3.75)
- Example Gradient Program:
 - 0–5 min: 18% B
 - 5–8 min: Linear gradient from 18% to 35% B
 - 8–10 min: Hold at 35% B

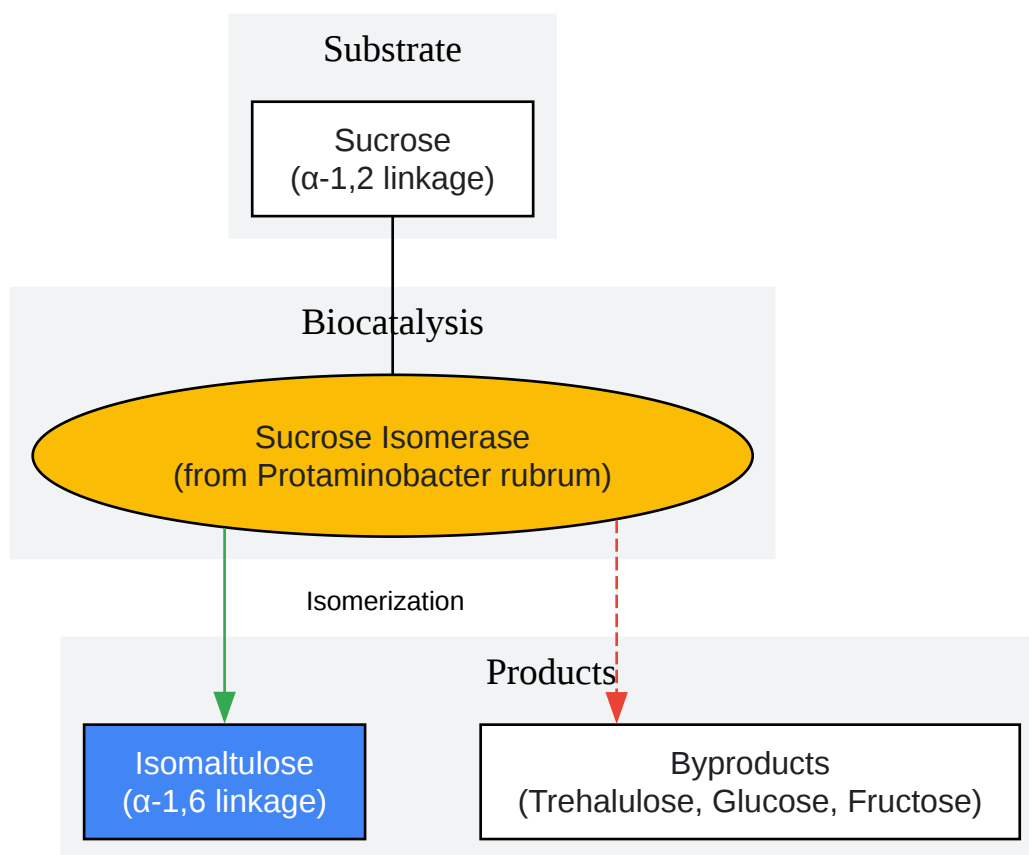
- 10–12 min: Linear gradient from 35% to 18% B
- 12–15 min: Re-equilibration at 18% B[18]

Methodology:

- **Standard Preparation:** Prepare a series of standard solutions of isomaltulose of known concentrations in the mobile phase to generate a calibration curve.
- **Sample Preparation:** Dissolve the sample containing isomaltulose in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
- **Analysis:** Run the gradient program. Isomaltulose is separated from other carbohydrates based on its differential partitioning between the stationary and mobile phases.
- **Quantification:** The peak corresponding to isomaltulose is identified by comparing its retention time with that of the standard. The concentration is calculated based on the peak area and the calibration curve.

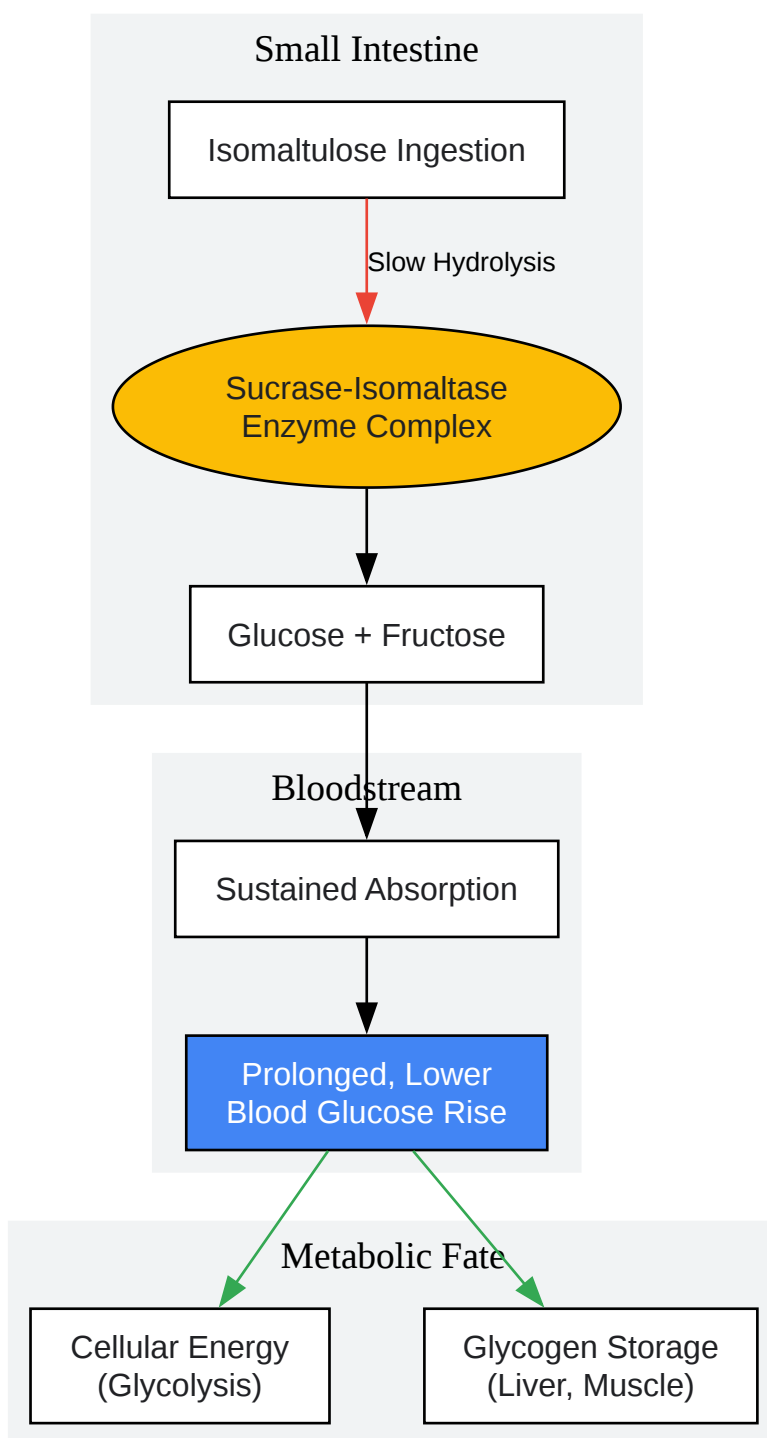
Key Pathways and Workflows

The following diagrams illustrate the core processes related to isomaltulose production and metabolism.



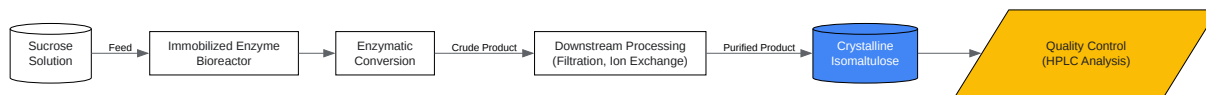
[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of sucrose to isomaltulose.



[Click to download full resolution via product page](#)

Caption: Isomaltulose digestion and metabolic pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for isomaltulose production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Isomaltulose - Wikipedia [en.wikipedia.org]
2. Isomaltulose Is Actively Metabolized in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
3. Isomaltulose - Low GI Carbohydrate [rosnutrition.com]
4. Isomaltulose [isomaltulose.org]
5. Isomaltulose Is Naturally Present in Honey and Sugar Cane. - Isomaltulose, Palatinose | Made-in-China.com [m.made-in-china.com]
6. researchgate.net [researchgate.net]
7. Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
8. Novel Food Information: Isomaltulose (Palatinose™) - Canada.ca [canada.ca]
9. Top 20 Isomaltulose companies - Discovery|PatSnap [discovery.patsnap.com]
10. Novel findings on the metabolic effects of the low glycaemic carbohydrate isomaltulose (Palatinose™) - PMC [pmc.ncbi.nlm.nih.gov]
11. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose [mdpi.com]
12. History – Isomaltulose [isomaltulose.org]

- 13. Naturally found in honey – Isomaltulose [isomaltulose.org]
- 14. researchgate.net [researchgate.net]
- 15. EP0983374A1 - Process for the production of isomaltulose and other products - Google Patents [patents.google.com]
- 16. CN101575629A - Method for producing isomaltulose without purification step - Google Patents [patents.google.com]
- 17. Frontiers | Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase [frontiersin.org]
- 18. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Isomaltulose: Natural Occurrence and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15380426#natural-sources-and-discovery-of-isomaltulose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com